7-bromo-1-(difluoromethyl)-1H-indole
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Overview
Description
7-Bromo-1-(difluoromethyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 1st position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxindole derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include 7-amino-1-(difluoromethyl)-1H-indole, 7-thio-1-(difluoromethyl)-1H-indole, and 7-alkoxy-1-(difluoromethyl)-1H-indole.
Oxidation Reactions: Products include 7-bromo-1-(difluoromethyl)oxindole.
Reduction Reactions: Products include 7-bromo-1-methyl-1H-indole.
Scientific Research Applications
7-Bromo-1-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methyl-1H-indole
- 7-Bromo-1-(trifluoromethyl)-1H-indole
- 7-Bromo-1-(chloromethyl)-1H-indole
Uniqueness
7-Bromo-1-(difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
2141160-56-5 |
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Molecular Formula |
C9H6BrF2N |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
7-bromo-1-(difluoromethyl)indole |
InChI |
InChI=1S/C9H6BrF2N/c10-7-3-1-2-6-4-5-13(8(6)7)9(11)12/h1-5,9H |
InChI Key |
YBXRPJKCXVBFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N(C=C2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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